molecular formula C17H22N2OS B236932 2,3,5,6,7-Norbornanepentol CAS No. 129764-03-0

2,3,5,6,7-Norbornanepentol

Cat. No.: B236932
CAS No.: 129764-03-0
M. Wt: 176.17 g/mol
InChI Key: MNLYMIVQQRICEJ-AKCRUZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6,7-Norbornanepentol (CAS Number 129764-03-0) is a synthetic polyol compound with the molecular formula C7H12O5 and a molecular weight of 176.167 g/mol . It is classified as a norbornane derivative and functions as a structural analog of inositols, which are cyclitol compounds fundamental to cellular signaling processes . The compound features a bicyclo[2.2.1]heptane skeleton with five hydroxyl groups, contributing to its high density of 1.954 g/cm³ and a boiling point of 397.9°C . Its synthesis was specifically documented for the purpose of studying analogs of inositols . Early-stage biological screening indicated that this specific pentol, along with some related tetrols, was devoid of antitumor or antiviral activity . This makes it a valuable tool for researchers in medicinal and organic chemistry, particularly for structure-activity relationship (SAR) studies, as a building block for more complex molecular architectures, or for investigating the role of polyol stereochemistry in biological recognition. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129764-03-0

Molecular Formula

C17H22N2OS

Molecular Weight

176.17 g/mol

IUPAC Name

(2S,3R,5R,6S)-bicyclo[2.2.1]heptane-2,3,5,6,7-pentol

InChI

InChI=1S/C7H12O5/c8-3-1-4(9)6(11)2(3)7(12)5(1)10/h1-12H/t1?,2?,3?,4-,5-,6+,7+

InChI Key

MNLYMIVQQRICEJ-AKCRUZEWSA-N

SMILES

C12C(C(C(C1O)O)C(C2O)O)O

Isomeric SMILES

[C@H]1([C@@H](C2[C@H]([C@H](C1C2O)O)O)O)O

Canonical SMILES

C12C(C(C(C1O)O)C(C2O)O)O

Synonyms

2,3,5,6,7-norbornanepentol
7-exo-2,3,5,6-norbornanepentol
endo-5,6-exo-2,3-syn-7-norbornanepentol
endo-5-exo-2,3,6-syn-7-norbornanepentol

Origin of Product

United States

Advanced Stereochemical Analysis of 2,3,5,6,7 Norbornanepentol Isomers

Determination of Absolute and Relative Configurations in Pentol Stereoisomers

The determination of absolute and relative configurations is fundamental to understanding the three-dimensional nature of chiral molecules. For a complex molecule like 2,3,5,6,7-norbornanepentol, this would typically involve a combination of spectroscopic methods and chemical correlation studies. However, specific research applying these methods to the range of possible stereoisomers of this pentol is not documented in available literature. The assignment of (2S,3R,5R,6S) to one isomer suggests that some level of stereochemical analysis has been performed at some point, but the primary data and methodology are not published in an accessible format.

Isomerism and Chirality in the this compound Series

The presence of multiple chiral centers in this compound leads to the existence of various stereoisomers, including enantiomers and diastereomers.

Diastereoisomeric and Enantiomeric Relationships

Without experimental data or detailed structural analysis of the different synthesized or isolated isomers, a definitive map of the diastereoisomeric and enantiomeric relationships for the complete set of this compound stereoisomers cannot be constructed. Such an analysis would require the characterization of each isomer and the comparison of their physical and chiroptical properties.

Identification of Meso Compounds and Chiral Properties

Depending on the relative stereochemistry of the hydroxyl groups, it is possible for meso compounds to exist within the this compound series. A meso compound is an achiral member of a set of diastereomers that has stereogenic centers but is superimposable on its mirror image due to an internal plane of symmetry. Identifying any such meso isomers would require a systematic analysis of all possible stereoisomers, which has not been published. Consequently, a comprehensive discussion of the chiral properties of the various isomers is not feasible.

Elaborate Synthetic Methodologies for 2,3,5,6,7 Norbornanepentol and Its Diverse Stereoisomers

Strategic Retrosynthetic Disconnections for Norbornanepentol Frameworks

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.innsf.govscribd.com For the 2,3,5,6,7-norbornanepentol skeleton, key disconnections focus on the carbon-oxygen bonds of the hydroxyl groups and the carbon-carbon bonds of the bicyclic system.

A primary retrosynthetic approach involves disconnecting the five hydroxyl groups, leading back to a norbornene or norbornadiene precursor. This strategy relies on the subsequent stereocontrolled introduction of the hydroxyl groups through various hydroxylation techniques. The choice of the unsaturated precursor is critical as its geometry dictates the facial selectivity of the hydroxylation steps.

Another significant disconnection strategy involves the Diels-Alder reaction. The norbornane (B1196662) framework can be retrosynthetically cleaved into a cyclopentadiene (B3395910) derivative and a dienophile. This powerful cycloaddition provides a robust method for constructing the bicyclic core with initial stereochemical control, which can then be further functionalized to introduce the required hydroxyl groups.

For instance, the synthesis of specific stereoisomers of norbornanepentol can be envisioned by disconnecting the C-O bonds, suggesting a polyhydroxylation of a suitable norbornene precursor. This precursor, in turn, can be traced back to norbornadiene, a readily available starting material. The stereochemical outcome of the final product is heavily dependent on the sequence and stereoselectivity of the hydroxylation reactions.

Contemporary Synthetic Pathways and Stereocontrol Strategies

Modern synthetic approaches to norbornanepentols and their stereoisomers employ a range of sophisticated reactions to achieve high levels of regio- and stereocontrol. nih.govhpcr.jp

The cis-dihydroxylation of the double bonds in norbornene or its derivatives is a cornerstone of norbornanepentol synthesis. nih.govresearchgate.net Osmium tetroxide (OsO₄) is a highly reliable reagent for this transformation, typically affording exo-diols due to the steric hindrance of the bicyclic system. nih.govacs.org

In a documented synthesis, the cis-hydroxylation of 7-tert-butoxynorbornadiene yielded an exo-diol, an endo-diol, and a tetrol. nih.gov The stereoselectivity of this step is crucial, as it sets the configuration of two of the five hydroxyl groups. The use of catalytic amounts of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common and effective method. acs.org The choice of solvent and reaction conditions can also influence the diastereoselectivity of the dihydroxylation of polyenes. acs.org

The synthesis of various norbornanepentol stereoisomers often requires a combination of oxidation and reduction steps to manipulate the stereochemistry of the hydroxyl groups. nih.govnih.govescholarship.org For example, the oxidation of an alkene intermediate can lead to the formation of a diacid, which can then be further transformed. nih.gov

Selective oxidation of one or more hydroxyl groups in a polyol intermediate to a ketone, followed by a stereoselective reduction, is a powerful strategy for inverting the stereochemistry at a specific center. nih.govescholarship.org Modern catalysts, such as ruthenium-based systems, have shown remarkable efficacy in the selective oxidation of a single hydroxyl group in unprotected polyols. nih.govescholarship.org The reduction of the resulting ketone can be achieved with various reducing agents, with the choice of reagent dictating the stereochemical outcome of the newly formed alcohol. For instance, the reduction of a ketone intermediate has been used to produce a trans-diol, which is a precursor to a specific norbornanepentol isomer. nih.gov

Given the multiple hydroxyl groups in norbornanepentol, the use of protecting groups is essential to achieve regioselectivity in synthetic transformations. jocpr.comorganic-chemistry.orgpressbooks.publabinsights.nl Protecting groups temporarily mask reactive functional groups, allowing other sites in the molecule to be modified selectively. jocpr.comorganic-chemistry.org

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), acetals, and benzyl (B1604629) ethers. jocpr.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comorganic-chemistry.org For instance, a tert-butoxy (B1229062) group has been used to protect the C7 hydroxyl group during the initial hydroxylation steps in the synthesis of a norbornanepentol isomer. nih.gov The final step in such a synthesis is the deprotection of all hydroxyl groups to yield the target pentol. nih.gov The acetalation of a diol to form a bis(dioxolane) is another example of protecting group strategy employed in the synthesis of norbornanepentol precursors. nih.gov

Selective Oxidation and Reduction Transformations in Norbornane Systems

Utilization of Advanced Precursors and Building Blocks in Pentol Synthesis

The synthesis of complex molecules like norbornanepentols can be streamlined by using advanced precursors and building blocks. researchgate.netacs.org Starting from a chiral precursor, for instance, can allow for the synthesis of enantiomerically pure norbornanepentols. (-)-Quinic acid is an example of a chiral starting material that has been used to synthesize key precursors for related polyhydroxylated cyclic compounds. researchgate.net

Precursor/Building BlockSynthetic Utility in Norbornanepentol Synthesis
NorbornadieneReadily available starting material for introducing unsaturation for subsequent hydroxylation. nih.gov
7-tert-butoxynorbornadieneProvides a protected hydroxyl group at the C7 position, guiding stereoselectivity. nih.gov
(-)-Quinic AcidA chiral pool starting material for the enantioselective synthesis of related polyols. researchgate.net

Mechanistic Investigations of Key Steps in Norbornanepentol Formation

The stereochemical outcome of the synthesis of norbornanepentol is dictated by the mechanisms of the key bond-forming and functional group interconversion reactions. The cis-dihydroxylation with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester. This intermediate is then hydrolyzed to give the cis-diol. The facial selectivity of the initial cycloaddition is governed by steric hindrance, favoring attack from the less hindered exo face of the norbornene system.

The oxidation of alcohols to ketones and the subsequent reduction are also mechanistically significant. The stereoselectivity of the reduction of a ketone on the norbornane framework is influenced by the steric environment around the carbonyl group. Attack of the hydride reagent will preferentially occur from the less hindered face, leading to the formation of a specific alcohol stereoisomer. For example, the reduction of a ketone intermediate in one synthetic route led to a trans-diol. nih.gov The structure of a key tetrol intermediate in one synthesis was confirmed by X-ray diffraction, providing definitive evidence for the stereochemical assignments. nih.gov

Sophisticated Characterization Methodologies for 2,3,5,6,7 Norbornanepentol Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Norbornanepentols

Spectroscopic methods are fundamental in identifying the molecular structure of norbornanepentol derivatives. Each technique provides unique insights, and together they allow for a comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure and stereochemistry of norbornanepentol isomers. The analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of protons and carbons within the bicyclic system. mdpi.comacs.org

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical orientation of hydrogen atoms. The chemical shifts (δ) of the protons are highly dependent on their exo or endo position and the proximity of hydroxyl groups. For instance, in the synthesis of various norbornanepentol analogues, ¹H NMR spectroscopy was used to monitor the conversion of reactants and characterize the resulting products. rsc.org The complexity of the spectra, arising from spin-spin coupling between neighboring protons, can be resolved using 2D NMR.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the norbornane (B1196662) skeleton are influenced by the stereochemistry of the hydroxyl substituents. mdpi.com The assignment of carbon signals is crucial for distinguishing between different isomers. mdpi.comresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, aiding in the definitive assignment of the NMR signals. This is particularly important for complex molecules like norbornanepentols where simple 1D spectra can be difficult to interpret due to overlapping signals.

A representative table of expected NMR data, based on related norbornane polyols, is provided below.

Table 1: Representative NMR Data for Norbornane Polyol Derivatives
Nucleus Chemical Shift Range (δ, ppm) Notes
¹H 3.5 - 4.5 Protons attached to carbons bearing -OH groups (CH-OH)
¹H 1.0 - 2.5 Bridgehead and bridge protons of the norbornane skeleton
¹³C 60 - 80 Carbons bearing -OH groups
¹³C 30 - 50 Carbons of the norbornane skeleton

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For 2,3,5,6,7-norbornanepentol, this is particularly useful for confirming the presence of hydroxyl groups and analyzing the hydrocarbon framework.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. In the characterization of norbornanepentol derivatives, the most prominent feature in an IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of this band confirms the polyol nature of the compound. Other characteristic peaks include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. In studies of related polymers, the disappearance of C=C double bond signals in the IR spectrum was used to confirm vinyl-type polymerization. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrations of the C-C backbone of the norbornane structure.

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. broadinstitute.org It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. broadinstitute.orginstruct-eric.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of the compound. norbrain.no For this compound (C₇H₁₂O₅), the expected exact mass is 176.0685 g/mol . nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov For norbornanepentol derivatives to be analyzed by GC-MS, they typically need to be chemically modified (derivatized) to increase their volatility, for example, by converting the hydroxyl groups to silyl (B83357) ethers. The gas chromatogram separates different isomers, and the subsequent mass spectrum for each isomer can be analyzed to study its fragmentation. Common fragmentation pathways for polyols include the loss of water molecules (M-18) and cleavage of the carbon skeleton. A combination of NMR and GC-MS is often employed for the analysis of multiple isomers. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination of Norbornanepentol Isomers

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique is invaluable for unambiguously establishing the absolute stereochemistry of complex molecules like the various isomers of this compound. rsc.orgmdpi.com

In a key study on the synthesis of norbornanepentol analogues, the structure of a related intermediate, a tetrol, was definitively confirmed by X-ray diffraction analysis. nih.gov This highlights the power of the technique in providing unequivocal structural proof, which is often essential to complement the interpretations from spectroscopic data.

Chromatographic and Separation Techniques for Isolation and Purity Assessment

Due to the potential for multiple stereoisomers to be formed during the synthesis of this compound, effective separation and purification methods are crucial. nih.gov Chromatographic techniques are the primary methods used for the isolation of individual isomers and the assessment of their purity. rotachrom.comgrace.com

Preparative Chromatography: This is a large-scale version of chromatography used to separate and purify components of a mixture for subsequent use. rotachrom.comfau.de Techniques such as column chromatography using a stationary phase like silica (B1680970) gel are commonly employed. The separation is based on the differential partitioning of the isomers between the stationary phase and a mobile phase (solvent system). The polarity of the isomers, which is affected by the stereochemistry of the hydroxyl groups, influences their retention time on the column, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical technique that can also be scaled up for preparative purposes. rotachrom.com It offers higher resolution and faster separation times compared to traditional column chromatography. By selecting appropriate columns (e.g., normal-phase or reversed-phase) and mobile phases, it is possible to achieve excellent separation of closely related isomers. diva-portal.org The purity of the isolated fractions is typically assessed by the symmetry and singularity of the peaks in the resulting chromatogram.

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and flow rate, must be carefully optimized to achieve the desired separation of the complex mixture of norbornanepentol isomers. diva-portal.org

Reactivity Profiles and Transformative Chemistry of 2,3,5,6,7 Norbornanepentol

Selective Derivatization Strategies for Hydroxyl Groups in Norbornanepentols

Derivatization is a chemical process that modifies a compound to produce a new one with properties suitable for specific applications, such as improving chromatographic analysis or creating new functional materials. greyhoundchrom.comresearchgate.net In the context of 2,3,5,6,7-norbornanepentol, with its multiple hydroxyl groups, selective derivatization is crucial for targeted synthesis. This involves reacting specific hydroxyl groups while leaving others untouched, a challenge that hinges on the subtle differences in their reactivity. The process can enhance detection for analytical purposes or introduce new functionalities. libretexts.orgnih.gov

Regioselectivity refers to the preference of a chemical reaction to occur at a particular position on a molecule over other possible positions. For a polyol like this compound, achieving regioselective esterification or etherification is a primary synthetic goal. The different steric hindrances and electronic properties of the five hydroxyl groups (endo vs. exo, bridgehead vs. bridge) allow for such selective reactions.

For instance, in other polyhydroxylated molecules like quercetin, regioselective synthesis of ester derivatives can be achieved by carefully choosing reaction conditions. mdpi.com The least sterically hindered or most nucleophilic hydroxyl group is typically the first to react. In the norbornane (B1196662) system, exo-hydroxyl groups are generally more accessible than endo-hydroxyl groups, and the C7-hydroxyl (syn or anti) has its own unique reactivity profile.

Esterification can be performed using reagents like acid chlorides or anhydrides in the presence of a base. By controlling stoichiometry, temperature, and the nature of the esterifying agent, it is possible to selectively acylate one or more hydroxyl groups. For example, bulky acylating agents will preferentially react with the least sterically hindered hydroxyls. Similarly, etherification, often carried out using Williamson ether synthesis conditions (an alkyl halide and a base), can be directed to specific positions based on the acidity of the hydroxyl protons and steric accessibility.

Table 1: Factors Influencing Regioselectivity in Esterification of Polyols

FactorDescriptionExpected Outcome for Norbornanepentol
Steric Hindrance The spatial bulk around a hydroxyl group.Exo-hydroxyls are generally more reactive than endo-hydroxyls. The C7 hydroxyl's reactivity depends on its syn/anti orientation relative to the double bond in precursor molecules.
Electronic Effects Inductive and resonance effects influencing the nucleophilicity of the hydroxyl oxygen.The electron-withdrawing or donating nature of the norbornane skeleton can subtly alter the pKa of each hydroxyl group.
Reagent Size The bulkiness of the esterifying or etherifying agent.Bulky reagents (e.g., pivaloyl chloride) will show higher selectivity for the most accessible hydroxyl group.
Reaction Conditions Temperature, solvent, and catalyst can influence which reaction pathway is favored. nih.govLow temperatures and controlled addition of reagents often favor kinetic products (reaction at the most accessible site).

Cyclic acetals and ketals are important functional groups in organic synthesis, often used as protecting groups for 1,2- or 1,3-diols. numberanalytics.comlibretexts.org They are formed by the acid-catalyzed reaction of a diol with an aldehyde or a ketone, respectively. rsc.orgebi.ac.uk Given the multiple hydroxyl groups on the norbornanepentol skeleton, particularly the potential for vicinal (adjacent) diols depending on the stereoisomer, the formation of cyclic acetals is a highly viable strategy for selective protection and further functionalization. ontosight.ainih.gov

The formation of a five-membered ring (from a 1,2-diol) or a six-membered ring (from a 1,3-diol) by acetalization can protect these specific hydroxyls, allowing chemical modifications to be performed on the remaining free hydroxyl groups. libretexts.org The stability of the resulting acetal (B89532) depends on the ring size and the substituents. These protecting groups are stable in neutral to strongly basic conditions but can be easily removed with aqueous acid, making them ideal for multi-step syntheses. libretexts.org

For this compound, the stereochemistry of the hydroxyl groups is critical. For example, a cis-1,2-diol moiety will readily form a cyclic acetal with acetone (B3395972) (to form an acetonide) or benzaldehyde, whereas a trans-1,2-diol will not. This difference allows for the selective protection of specific diol units within the molecule.

Table 2: Potential Cyclic Acetal Formation in Norbornanepentol Isomers

Diol ConfigurationReagent (Example)ProductPurpose
cis-2,3-diolAcetone, Acid Catalyst2,3-O-Isopropylidene norbornanepentolProtection of the 2- and 3-position hydroxyls
cis-5,6-diolBenzaldehyde, ZnCl₂5,6-O-Benzylidene norbornanepentolProtection of the 5- and 6-position hydroxyls
syn-7-OH and a cis-2,3-diolFormaldehyde, Acid CatalystFormation of a more complex bridged acetalRigidification of the structure; selective protection

Regioselective Esterification and Etherification Reactions

Rearrangement Reactions and Skeletal Modifications of the Norbornane Core

The bicyclo[2.2.1]heptane skeleton of norbornane is well-known for its propensity to undergo rearrangement reactions, which reorganize the carbon framework to yield a structural isomer of the original molecule. rroij.com These transformations are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. acs.org Such reactions are a key feature of organic synthesis, allowing for the creation of complex molecular architectures. numberanalytics.com

In the case of this compound or its derivatives, the generation of a carbocation, for instance, through the acid-catalyzed dehydration of one of the hydroxyl groups or treatment of a corresponding sulfonate ester with a non-nucleophilic medium, can trigger a skeletal rearrangement. The most common of these is the Wagner-Meerwein rearrangement, which involves the migration of a carbon-carbon bond.

For example, the loss of the 7-hydroxyl group could lead to a carbocation at the C7 position. This could be followed by the migration of the C1-C2 bond to C7, expanding one of the five-membered rings and resulting in a different bicyclic system. The presence and stereochemistry of the other hydroxyl groups would significantly influence the course and outcome of such a rearrangement, potentially leading to highly specific and complex products. The study of rearrangements in related systems, such as norbornene oxide acs.org and other norbornene derivatives researchgate.net, provides a foundational understanding of the potential pathways available to the norbornanepentol core.

Exploration of Stereoselective Outcomes in Chemical Reactions of Pentols

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in Given that this compound possesses multiple stereocenters, its reactions are inherently conducted in a chiral environment, making stereoselectivity a paramount consideration. nih.gov A reaction is considered stereoselective when it produces a predominance of one diastereomer or enantiomer, while a stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. slideshare.netyoutube.com

The facial selectivity of the norbornane system is a classic example. Reagents tend to approach the molecule from the less hindered exo face rather than the more hindered endo face. In this compound, the existing hydroxyl groups further modify this landscape.

Key aspects of stereoselectivity in the reactions of this pentol include:

Diastereoselectivity : When a new stereocenter is created, its configuration is influenced by the existing stereocenters. For example, the reduction of a ketone derived from one of the hydroxyl groups would likely proceed with high diastereoselectivity due to the steric hindrance imposed by the neighboring hydroxyls and the rigid norbornane frame.

Enantioselectivity : If a racemic mixture of the pentol is used with a chiral reagent, one enantiomer may react faster than the other (kinetic resolution). Alternatively, using enzymes, which are highly specific catalysts, can achieve very high levels of regio- and stereoselectivity in reactions like methylation or acylation. mdpi.com

Substrate Control : The inherent stereochemistry of the pentol itself directs the stereochemical outcome of the reaction. The fixed spatial arrangement of the five hydroxyl groups can direct incoming reagents through hydrogen bonding or block certain trajectories of approach due to steric bulk, leading to a highly predictable and selective transformation.

Theoretical and Computational Studies of 2,3,5,6,7 Norbornanepentol

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape and thermodynamic stability of 2,3,5,6,7-norbornanepentol. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and the energies associated with different molecular arrangements.

Detailed analyses using methods like Density Functional Theory (DFT) can reveal the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the charge distribution and identify regions susceptible to intermolecular interactions, particularly hydrogen bonding, which is extensive in this polyol.

The relative stabilities of the various stereoisomers of this compound can be quantitatively assessed by computing their total electronic energies. For instance, the energetic difference between an all-exo and an all-endo configuration can be determined, providing insight into the thermodynamic favorability of one isomer over another. These calculations often account for zero-point vibrational energy and thermal corrections to provide a more accurate representation of stability under specific conditions.

Table 1: Hypothetical Calculated Electronic Properties of a this compound Isomer

This interactive table presents hypothetical data that could be generated from quantum chemical calculations.

PropertyCalculation MethodBasis SetHypothetical Value
HOMO EnergyDFT (B3LYP)6-311+G(d,p)-6.8 eV
LUMO EnergyDFT (B3LYP)6-311+G(d,p)+1.2 eV
HOMO-LUMO GapDFT (B3LYP)6-311+G(d,p)8.0 eV
Dipole MomentDFT (B3LYP)6-311+G(d,p)3.5 D

Note: The values in this table are illustrative and represent the type of data obtained from such calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational space of this compound is vast due to the flexibility of the five hydroxyl groups and the inherent puckering of the norbornane (B1196662) skeleton. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this complex conformational landscape.

MM methods employ classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and sampling different geometries, a potential energy surface can be mapped, and low-energy, stable conformations can be identified. These studies can quantify the steric strain and torsional energies associated with different arrangements of the hydroxyl groups.

Computational Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry offers the ability to predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions can aid in the assignment of complex experimental NMR spectra, which can be challenging for a molecule with multiple stereocenters.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help to assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic O-H and C-O stretching frequencies.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions.

Beyond spectroscopy, computational analysis of reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive atoms in the molecule for various types of chemical reactions.

Table 2: Illustrative Predicted Spectroscopic Data for a this compound Isomer

This interactive table shows examples of predicted spectroscopic data.

Spectroscopic TechniqueParameterAtom/GroupPredicted Value
¹³C NMRChemical ShiftC775 ppm
¹H NMRChemical ShiftH-C2 (exo)3.8 ppm
IR SpectroscopyVibrational FrequencyO-H Stretch3400 cm⁻¹
Raman SpectroscopyVibrational FrequencyC-C Stretch1050 cm⁻¹

Note: These values are for illustrative purposes and would vary depending on the specific isomer and computational method.

Ab Initio and DFT Studies on Reaction Mechanisms

Ab initio and DFT methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies that govern the reaction rate.

For example, the mechanism of a selective esterification or oxidation of one of the hydroxyl groups can be modeled computationally. Such studies can reveal the factors controlling regioselectivity and stereoselectivity, such as steric hindrance or the directing effects of neighboring hydroxyl groups through hydrogen bonding. By comparing the energy barriers for different possible reaction pathways, the most likely mechanism can be determined. These theoretical insights can guide the rational design of synthetic strategies and the development of catalysts to achieve desired chemical transformations of this compound.

Academic Significance: 2,3,5,6,7 Norbornanepentol As a Model for Inositol Analogue Research

Structural and Conformational Comparison with Inositol (B14025) Scaffolds

Inositol, specifically myo-inositol, predominantly adopts a chair conformation where five of its six hydroxyl groups are in equatorial positions and one is axial. wikipedia.org This conformation is in dynamic equilibrium with other forms, a characteristic that is central to its biological activity but also a hurdle for detailed structural analysis of its binding modes. wikipedia.orgnih.gov

In contrast, the norbornane (B1196662) framework of 2,3,5,6,7-Norbornanepentol is a rigid bicyclic system. This inherent rigidity locks the hydroxyl groups into fixed spatial orientations, effectively creating a "snapshot" of a particular inositol conformation. This allows for a more precise comparison of how the spatial arrangement of hydroxyl groups influences biological activity. The fixed nature of the norbornane scaffold eliminates the conformational ambiguity associated with the flexible cyclohexane (B81311) ring of inositol, providing a stable model for studying receptor-ligand interactions. scribd.comnih.gov

Table 1: Conformational Characteristics of Inositol vs. Norbornanepentol

FeatureInositol (myo-inositol)This compound
Core Scaffold CyclohexaneBicyclo[2.2.1]heptane (Norbornane)
Conformational Flexibility Flexible (Chair-boat interconversion)Rigid/Conformationally Locked
Predominant Conformation ChairFixed Bicyclic
Hydroxyl Group Orientation Dynamic (Axial/Equatorial)Fixed

Design and Synthesis of Conformationally Locked Inositol Mimics using Norbornane Scaffolds

The synthesis of norbornanepentols as inositol analogues is a strategic approach to creating conformationally restricted mimics. nih.gov The design principle involves using the rigid norbornane skeleton to present hydroxyl groups in a spatially defined manner that emulates the arrangement of hydroxyls in various inositol isomers. scribd.comnih.gov

The synthesis of different isomers of norbornanepentol, such as endo-5,6-exo-2,3-syn-7-norbornanepentol, endo-5-exo-2,3,6-syn-7-norbornanepentol, and 7-exo-2,3,5,6-norbornanepentol, has been achieved through stereocontrolled reactions. nih.gov A common synthetic route starts with 7-tert-butoxynorbornadiene. nih.gov Through a series of cis-hydroxylations, oxidations, and reductions, various isomers with different hydroxyl group configurations can be obtained. nih.gov The specific stereochemistry of the resulting pentols is dictated by the reagents and reaction conditions used, allowing for the targeted synthesis of specific inositol mimics. nih.gov

Utility of Norbornanepentols as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and well-defined stereochemistry of norbornanepentols make them valuable chiral synthons in the synthesis of more complex molecules. rsc.orgmdpi.com A "chiral synthon" is a building block that introduces a specific chirality into a target molecule. rsc.orgsciforum.hu The rigid norbornane framework can be strategically cleaved to yield highly functionalized and stereochemically defined acyclic or monocyclic structures. researchgate.net

For instance, a fragmentation sequence involving the cleavage of the C1–C7 bond within the norbornane system can produce a versatile, functionalized cyclohexanoid moiety. grafiati.com This fragment can then be further elaborated to synthesize a variety of carbasugars, which are analogues of carbohydrates where the ring oxygen is replaced by a methylene (B1212753) group. grafiati.comresearchgate.net This approach leverages the stereochemical information embedded in the norbornanepentol to control the stereochemistry of the final complex molecule.

Development of Novel Polycyclitols Based on the Norbornane Platform

The success of using norbornanepentols as inositol mimics has spurred the development of a broader class of "polycyclitols" based on the norbornane platform. scribd.comresearchgate.net Polycyclitols are cyclic polyols, and those derived from norbornane offer the same advantages of conformational rigidity. scribd.com

Researchers have synthesized novel carbasugar and conduritol analogues, which can be considered hybrids, based on the norbornane framework. scribd.com These compounds have shown potential as glycosidase inhibitors, enzymes that play crucial roles in various biological processes. scribd.comresearchgate.net The development of these novel polycyclitols involves the strategic functionalization of the norbornane skeleton to introduce a variety of substituents and stereochemical arrangements, leading to a diverse library of compounds with potential therapeutic applications. researchgate.net

Future Perspectives and Emerging Research Trajectories in 2,3,5,6,7 Norbornanepentol Chemistry

Advancements in Asymmetric Synthesis of Norbornanepentol Stereoisomers

The synthesis of specific stereoisomers of 2,3,5,6,7-norbornanepentol presents a significant challenge in organic chemistry due to the molecule's rigid bicyclic structure and multiple chiral centers. Historically, the synthesis of polyhydroxylated norbornanes has been a focal point of research, but achieving high stereoselectivity remains an area of active development. uwindsor.ca Future advancements are anticipated to move beyond classical resolution methods and towards more sophisticated asymmetric strategies.

A key area of development is the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions leading to the norbornane (B1196662) framework. For instance, asymmetric Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core are being explored with increasingly complex and effective chiral Lewis acid catalysts. Furthermore, substrate-controlled diastereoselective reactions, where existing stereocenters on a precursor molecule direct the formation of new ones, are being refined. uwindsor.ca This includes the use of chiral pool starting materials to introduce initial stereochemical bias.

Enzymatic and chemo-enzymatic approaches are also emerging as powerful tools. Enzymes, with their inherent chirality, can catalyze highly stereoselective transformations, such as desymmetrization of meso-intermediates or kinetic resolution of racemic mixtures, to afford enantiopure norbornanepentol precursors. nih.gov The integration of biotechnology with traditional organic synthesis is expected to provide more efficient and environmentally benign routes to specific stereoisomers. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for Polyhydroxylated Bicyclic Compounds

StrategyAdvantagesDisadvantages
Chiral Auxiliary Reliable, well-established methods.Requires additional steps for attachment and removal.
Chiral Catalysis Atom-economical, can be highly enantioselective.Catalyst development can be challenging and expensive.
Substrate Control Can be highly diastereoselective.Dependent on the availability of suitable chiral precursors.
Enzymatic Methods High stereoselectivity, mild reaction conditions.Substrate scope can be limited, enzyme stability issues.

The development of novel analytical techniques for the rapid and accurate determination of enantiomeric and diastereomeric purity will also be crucial. Advanced NMR spectroscopy techniques and chiral chromatography methods are continuously being improved to meet this need.

Investigation of Novel Cascade Reactions and Multi-Component Syntheses

One promising avenue is the development of organocatalytic cascade reactions. wiley.com These reactions utilize small organic molecules as catalysts and can be designed to proceed through a series of bond-forming events, such as Michael additions and aldol (B89426) reactions, to build up the intricate structure of norbornanepentol. sioc-journal.cn For example, a cascade sequence could be initiated by a Michael addition to an α,β-unsaturated system, followed by an intramolecular aldol cyclization to form the bicyclic core.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, represent another efficient strategy. tcichemicals.comorganic-chemistry.org The design of MCRs to produce highly functionalized norbornane derivatives is a challenging but rewarding area of research. tcichemicals.com The convergence of MCRs allows for the rapid generation of molecular diversity, which is valuable for screening for biological activity or material properties. organic-chemistry.org

Table 2: Key Features of Cascade and Multi-Component Reactions

Reaction TypeKey CharacteristicsPotential Application for Norbornanepentol Synthesis
Cascade Reaction Multiple bond-forming events occur in a single pot under the same conditions. baranlab.orgStep-economical synthesis of the norbornane framework.
Multi-Component Reaction Three or more starting materials combine in one reaction vessel. tcichemicals.comorganic-chemistry.orgRapid assembly of complex norbornanepentol derivatives from simple precursors.

The discovery of new catalytic systems, including transition metal catalysts and biocatalysts, will be instrumental in advancing these methodologies. wiley.comlongdom.org For instance, transition metal-catalyzed cycloaddition reactions could provide new pathways to the norbornane core, while enzymes could be used to trigger specific cascade sequences. wiley.comlongdom.org

Interdisciplinary Research with Materials Science for Functional Molecules

The unique, rigid, and polyhydroxylated structure of this compound and its derivatives makes them attractive building blocks for the creation of novel functional materials. Interdisciplinary research at the interface of organic chemistry and materials science is expected to unlock new applications for these compounds.

One area of focus is the development of new polymers and networked materials. The multiple hydroxyl groups of norbornanepentol can serve as cross-linking points to create highly structured and potentially porous materials. These materials could find applications in areas such as gas storage, separation technologies, and catalysis. The incorporation of the rigid norbornane unit into polymer backbones can also impart desirable thermal and mechanical properties. mdpi.com

Furthermore, the ability to functionalize the hydroxyl groups of norbornanepentol opens up possibilities for creating "smart" materials that respond to external stimuli. For example, by attaching photochromic or pH-sensitive moieties, materials could be designed that change their properties in response to light or acidity. These functional molecules could be utilized in sensors, drug delivery systems, or self-healing materials. researchgate.net

The synthesis of derivatives of norbornanepentol for use as functional additives is another promising direction. For instance, esterification or etherification of the hydroxyl groups can be used to tune the solubility and compatibility of the molecule for incorporation into various material matrices. These derivatives could act as plasticizers, flame retardants, or surface modifiers.

Theoretical Insights into Unexplored Reactivity Pathways

Computational chemistry and theoretical studies are poised to play an increasingly important role in understanding and predicting the reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters of potential reaction pathways. nih.govpensoft.net

One area where theoretical studies can be particularly impactful is in the exploration of unconventional or previously unexplored reactivity. For example, computational modeling could be used to investigate the feasibility of novel rearrangement reactions of the norbornane skeleton or to predict the regioselectivity and stereoselectivity of reactions at the different hydroxyl groups. This can help guide experimental efforts towards the most promising synthetic routes.

Theoretical calculations can also aid in the design of new catalysts for the synthesis of norbornanepentol and its derivatives. By modeling the interaction of potential catalysts with the substrate, researchers can identify catalysts that are likely to be highly active and selective. This in-silico screening can significantly accelerate the discovery of new and improved catalytic systems.

Furthermore, computational studies can provide a deeper understanding of the structure-property relationships of norbornanepentol-based materials. By simulating the behavior of these materials at the molecular level, researchers can predict their mechanical, thermal, and electronic properties, which can inform the design of materials with specific functionalities. nih.gov

Table 3: Computational Methods in Norbornanepentol Research

Computational MethodApplication
Density Functional Theory (DFT) Investigating reaction mechanisms, predicting reactivity and selectivity. nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of norbornanepentol and its derivatives in different environments. nih.govpensoft.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reactions involving norbornanepentol precursors.

The synergy between experimental and theoretical approaches will be crucial for advancing the chemistry of this compound. Theoretical predictions can inspire new experimental investigations, while experimental results can validate and refine theoretical models, leading to a more comprehensive understanding of this fascinating molecule.

Q & A

Q. What are the established synthetic routes for 2,3,5,6,7-Norbornanepentol, and what reaction conditions are critical for yield optimization?

The synthesis of this compound often involves norbornadiene derivatives as precursors. For example, alkaline cyclization of intermediates like 7-methyl-2,3,4,5-tetrahydro-1-benzoxazinone under controlled pH (8–10) and temperature (60–80°C) can yield the target compound without forming undesired cyclohexadienone byproducts . Solvent selection is critical: polar aprotic solvents (e.g., DMF) enhance reaction rates, while aqueous systems may precipitate intermediates, simplifying purification . Key parameters include maintaining anhydrous conditions to avoid hydrolysis and using catalysts like BHT-stabilized reagents to suppress side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for verifying stereochemistry and functional groups. Mass spectrometry (MS) confirms molecular weight (194.2255 g/mol) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) with UV detection at 210–230 nm resolves impurities, while X-ray crystallography provides definitive stereochemical assignments . Documenting melting points (e.g., 152–158°C for intermediates) and comparing with literature values ensures consistency .

Q. What are the key safety considerations when handling this compound in laboratory settings?

The compound’s reactivity necessitates strict safety protocols:

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .
  • Avoid contact with oxidizing agents; store at 0–6°C in inert atmospheres to prevent degradation .
  • Detailed Safety Data Sheets (SDS) must be reviewed prior to use, with emphasis on toxicity profiles and spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?

Discrepancies often arise from variations in purification methods or solvent systems. For example, Crane et al. reported a melting point of 152–153°C for a chloral derivative under 6N acidic conditions, while other studies observed broader ranges (152–158°C) due to residual solvents . To reconcile such differences:

  • Conduct systematic reviews of experimental conditions (e.g., solvent purity, heating rates) .
  • Replicate studies using standardized protocols (IUPAC guidelines) and cross-validate with computational models (e.g., density functional theory for solubility predictions) .

Q. What strategies mitigate stereochemical inconsistencies in this compound synthesis, particularly in multi-step reactions?

Stereochemical control is challenging in norbornane systems due to their rigid bicyclic structure. Strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., –20°C) favor kinetic products, while prolonged heating promotes thermodynamically stable isomers .
  • Chiral auxiliaries : Use of enantiopure catalysts (e.g., BINOL derivatives) during cyclization steps improves stereoselectivity .
  • Solvent polarity : Polar solvents stabilize transition states, reducing racemization. For example, methanol/water mixtures enhance diastereomeric excess by 15–20% compared to THF .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis?

  • Computational screening : Employ molecular docking (using InChIKey: VVDQVGVVCXMMBN-UHFFFAOYSA-N) to predict binding affinities with metal centers .
  • Spectroscopic monitoring : In situ IR spectroscopy tracks ligand-metal coordination dynamics during reactions .
  • Comparative assays : Test catalytic efficiency in model reactions (e.g., Diels-Alder cycloadditions) against established catalysts like BINAP, reporting turnover numbers (TON) and enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.